3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride
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Overview
Description
3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-fluoro-3H-pyridin-2-one typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with appropriate reagents under controlled conditions . Another approach involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often utilizes advanced fluorination techniques, such as the use of complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve selective fluorination . These methods ensure high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-fluoro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and fluorine groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions include various substituted pyridines, fluorinated heterocycles, and other functionalized derivatives .
Scientific Research Applications
3-amino-5-fluoro-3H-pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique chemical properties.
Industry: The compound is used in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 3-amino-5-fluoro-3H-pyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-bromopyridine
- 2,6-difluoropyridine
- 3-amino-1-methyl-5-trifluoromethyl-1H-pyridin-2-one
Uniqueness
3-amino-5-fluoro-3H-pyridin-2-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring.
Properties
Molecular Formula |
C5H6ClFN2O |
---|---|
Molecular Weight |
164.56 g/mol |
IUPAC Name |
3-amino-5-fluoro-3H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C5H5FN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h1-2,4H,7H2;1H |
InChI Key |
KQFCSNWJTODZSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=O)C1N)F.Cl |
Origin of Product |
United States |
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